2,3-Difluorobenzamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O. It is characterized by the presence of two fluorine atoms at the 2nd and 3rd positions on the benzene ring, along with a hydroxy group and an amidine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-3-hydroxybenzene followed by fluorination using appropriate fluorinating agents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of 2,3-Difluorobenzamidoxime may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzamidoxime can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amidine group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2,3-Difluorobenzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,3-Difluorobenzamidoxime involves its interaction with specific molecular targets. For instance, as a serine protease inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. This interaction is crucial in regulating various biological processes and can be leveraged for therapeutic purposes .
Comparison with Similar Compounds
- 2,6-Difluoro-N-hydroxy-benzamidine
- 2,3-Difluorobenzoic acid
- 2,6-Difluorobenzoic acid
Comparison: 2,3-Difluorobenzamidoxime is unique due to the specific positioning of the fluorine atoms and the presence of both hydroxy and amidine groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific biological interactions, compared to its analogs .
Properties
Molecular Formula |
C7H6F2N2O |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,3-difluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O/c8-5-3-1-2-4(6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
IZZMBAKXUPIVQG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.